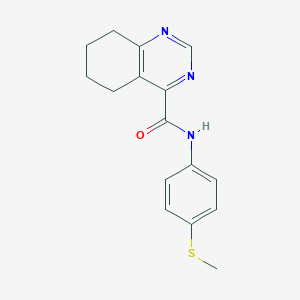
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQ, is a small molecule drug that has been studied for its potential therapeutic properties. MTQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in these pathways.
Biochemical and Physiological Effects:
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also some limitations to using N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the potential toxic effects of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and how it can be safely used in clinical settings.
Métodos De Síntesis
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent reduction. Other methods include the reaction of 4-methylthiobenzaldehyde with an isatoic anhydride derivative, followed by cyclization and reduction.
Aplicaciones Científicas De Investigación
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFHDZFOMIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

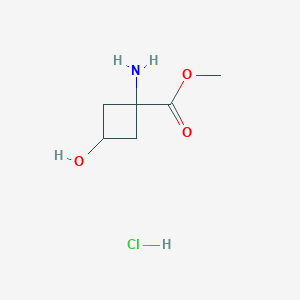
![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)
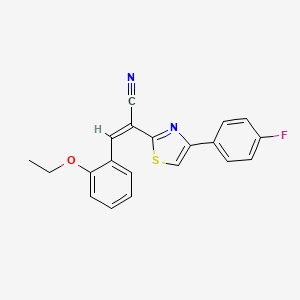
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)
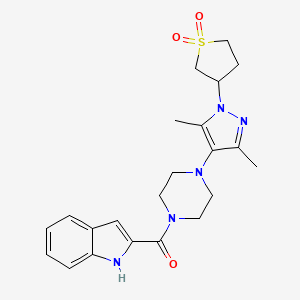
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
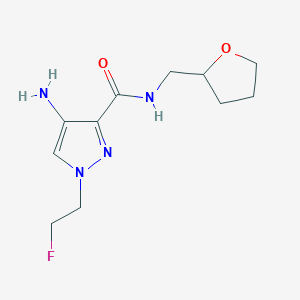
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)
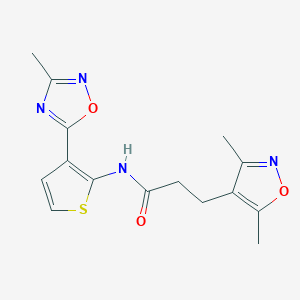
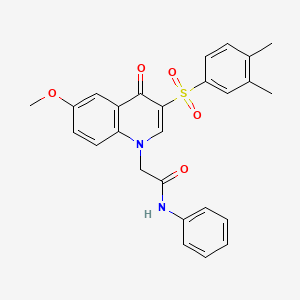
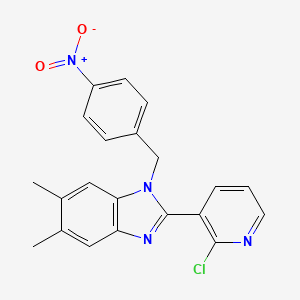
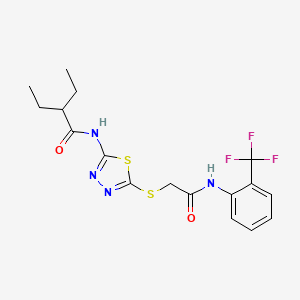
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)